5-Hydroxy-2-hexenoic acid lactone

Übersicht

Beschreibung

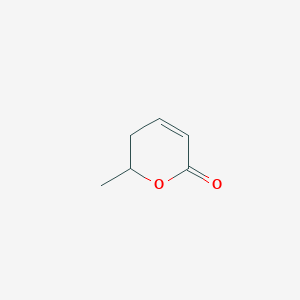

5-Hydroxy-2-hexenoic acid lactone, commonly known as parasorbic acid, is a six-membered cyclic ester (lactone) derived from 5-hydroxy-2-hexenoic acid. Its molecular formula is C₆H₈O₂, with a molecular weight of 112.13 g/mol and CAS number 108-54-3 . Naturally occurring in the roots of Bergenia ligulata, it is described as an oily liquid with a sweet aromatic odor, soluble in water, alcohol, and ether . Notably, parasorbic acid exhibits carcinogenic properties: subcutaneous injection in rats induced sarcomas in 73% of subjects (8/11 rats) at doses of 0.2–2.0 mg . This compound is chemically interconvertible with sorbic acid (2,4-hexadienoic acid) via lactone ring opening and dehydration .

Wirkmechanismus

Mode of Action

It’s worth noting that in the context of similar compounds, such as 3,4-dihydropyran-2-ones, n-heterocyclic carbene (nhc) catalysis involves [4+2]- and [3+3]-type cycloadditions . This process relies first on the in situ formation of the free NHC with a subsequent nucleophilic attack to the corresponding substrate to yield the Breslow intermediate .

Biochemische Analyse

Cellular Effects

It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

5-Hydroxy-2-hexenoic acid lactone, also known as parasorbic acid, is a naturally occurring compound found in various plant species, including Chaptalia nutans and Vaccinium macrocarpon. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique lactone structure, which contributes to its biological activities. The compound exhibits a molecular formula of C₆H₈O₃ and a molecular weight of 128.13 g/mol. Its lactone form is significant for its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, influencing metabolic pathways. For instance, studies indicate that it can be hydrolyzed by human paraoxonase (PON1), suggesting potential roles in lipid metabolism and detoxification processes .

- Cell Signaling : It is hypothesized that this lactone may affect cell signaling pathways, potentially altering gene expression and cellular metabolism. This could lead to various physiological effects, including anti-inflammatory responses .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented, contributing to its potential therapeutic applications .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It has been associated with the modulation of neurotransmitter systems, particularly in the context of neurodegenerative diseases. For example, it has been shown to influence the NMDA receptor subunit composition in specific brain regions, indicating a potential role in neuroprotection and cognitive enhancement .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various experimental models. By inhibiting pro-inflammatory cytokines and mediating inflammatory pathways, it may offer therapeutic benefits in conditions characterized by excessive inflammation .

Synthesis and Analytical Methods

The synthesis of this compound has been explored through various methods:

- Chiral Synthesis : Efficient routes for synthesizing this lactone have been developed using starting materials such as d-gluconic acid-δ-lactone .

- Analytical Techniques : Chromatographic methods have been employed for the analysis of this compound in different matrices, facilitating its detection and quantification in biological samples .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Study : A study investigated the effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated significant protection against cell death and improved cell viability compared to controls .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced swelling and lower levels of inflammatory markers compared to untreated groups .

Data Summary

| Biological Activity | Observations |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Neuroprotective | Modulates neurotransmitter systems; protects neurons from damage |

| Anti-inflammatory | Inhibits cytokine production; reduces inflammation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-hydroxy-2-hexenoic acid lactone, and how can purity be validated?

- Methodology : Improved synthesis involves acid-catalyzed cyclization of 5-hydroxy-2-hexenoic acid under controlled dehydration conditions. Purity analysis employs thin-layer chromatography (TLC) with visualization under UV (Rf ~0.5 in ethyl acetate/hexane 1:1) and gas chromatography-mass spectrometry (GC-MS) for confirmation . Column chromatography (silica gel, gradient elution) is critical for separating lactone byproducts like parasorbic acid from sorbic acid derivatives .

- Key Challenges : Competing formation of five-membered lactones (kinetically favored) requires precise pH and temperature control to favor six-membered lactone formation .

Q. How can this compound be isolated from natural sources?

- Methodology : Extraction from plant matrices (e.g., Bergenia ligulata roots) involves ethanol/water (70:30) maceration, followed by liquid-liquid partitioning with dichloromethane. Lactone identification uses NMR (δ 5.8 ppm for α,β-unsaturated protons, δ 4.3 ppm for lactone ring protons) and IR (1740 cm⁻¹ for lactone carbonyl) .

Q. What are the critical physical properties influencing experimental handling of this compound?

- Data :

- Solubility: Miscible with ethanol, ether, and dichloromethane; limited solubility in water (1 mg/mL at 25°C) .

- Stability: Hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Density: 0.956–0.961 g/cm³ (critical for volumetric dispensing) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methods :

- GC-MS : Molecular ion peak at m/z 112 (C₆H₈O₂) and fragmentation pattern (e.g., m/z 83 for lactone ring cleavage) .

- ¹³C NMR : Peaks at 170 ppm (lactone carbonyl) and 120–140 ppm (olefinic carbons) .

Advanced Research Questions

Q. How does this compound interact with metabolic enzymes, and what implications does this have for bioactivity?

- Methodology : Use CYP450 inhibition assays (e.g., fluorogenic substrates) to evaluate competitive binding. For example, co-incubate lactone with human liver microsomes and monitor NADPH consumption. Compare with statin lactones (e.g., simvastatin lactone), which inhibit CYP3A4 and OATP1B1 transporters .

- Implications : Potential drug-drug interactions if the lactone inhibits drug-metabolizing enzymes or efflux pumps.

Q. What strategies can overcome the kinetic preference for five-membered lactones during synthesis?

- Approach :

- Thermodynamic Control : Prolonged heating (80–100°C) in toluene with catalytic p-toluenesulfonic acid shifts equilibrium toward the six-membered lactone .

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., tert-butyldimethylsilyl ether) to prevent premature cyclization .

Q. How can physiologically based pharmacokinetic (PBPK) models predict the lactone’s behavior in vivo?

- Framework : Adapt simvastatin lactone PBPK models (e.g., PK-Sim software) by inputting physicochemical data (logP ~2.5, pKa ~4.2) and metabolic parameters (CYP3A4 clearance). Validate against in vitro hepatocyte uptake assays and plasma concentration-time profiles .

Q. What role does this lactone play in microbial biosynthetic pathways?

- Case Study : Engineer E. coli with triacetic acid lactone (TAL) reporters to screen for lactone-producing mutants. Use LC-MS to quantify lactone titers in fermentation broths .

Q. Contradictions and Resolutions

Vergleich Mit ähnlichen Verbindungen

Lactones are structurally diverse, differing in ring size, substituents, and biological activity. Below is a detailed comparison of parasorbic acid with analogous lactones:

5-Hydroxy-2-decenoic acid lactone

- Structure : A ten-carbon lactone with a double bond at the 2-position.

- Molecular Formula : C₁₀H₁₆O₂; Molecular Weight : 168.23 g/mol; CAS : 51154-96-2 .

Glucono delta-lactone

- Structure : A six-membered lactone derived from gluconic acid.

- Molecular Formula : C₆H₁₀O₆; Molecular Weight : 178.14 g/mol; CAS : 90-80-2 .

- Properties: Widely used in food as a pH regulator, hydrolyzing to gluconic acid in water (pH 3.6). Unlike parasorbic acid, it is non-toxic and classified as Generally Recognized As Safe (GRAS) .

Homogentisic Acid Gamma-Lactone

- Structure: A benzofuranone lactone fused with a benzene ring.

- Molecular Formula : C₈H₆O₃; Molecular Weight : 150.13 g/mol; CAS : 2688-48-4 .

- Properties: Associated with metabolic pathways (e.g., tyrosine degradation), but lacks carcinogenicity reports. Its aromaticity distinguishes it from aliphatic lactones like parasorbic acid .

5-Methyl-2(5H)-furanone (β-Angelica lactone)

- Structure : A five-membered lactone with a methyl substituent.

- Molecular Formula : C₅H₆O₂; Molecular Weight : 100.10 g/mol; CAS : 591-11-7 .

- Properties: Found in Angelica species, it is used in flavoring agents. Its smaller ring size and lower molecular weight contrast with parasorbic acid’s hexenoate backbone .

Data Table: Comparative Analysis of Lactones

Key Research Findings

- Parasorbic Acid: Demonstrated carcinogenicity in rodent models, raising safety concerns for human exposure . Its structural similarity to sorbic acid (a common food preservative) necessitates rigorous toxicological evaluation .

- Glucono delta-lactone: Contrasts with parasorbic acid in safety profile, highlighting how lactone ring modifications (e.g., hydroxylation vs. unsaturation) influence toxicity .

- 5-Hydroxy-2-decenoic acid lactone: Limited availability and high cost suggest niche research or industrial applications, though biological data remains sparse .

Eigenschaften

IUPAC Name |

2-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNKRGCMLGUEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871944 | |

| Record name | 6-Methyl-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-54-3, 10048-32-5 | |

| Record name | 5,6-Dihydro-6-methyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parasorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-hexenoic acid lactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-5,6-dihydro-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Parasorbic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.